molecular formula C12H12N2O B8443851 8-Allyl-2-methoxy-[1,5]naphthyridine

8-Allyl-2-methoxy-[1,5]naphthyridine

Cat. No.: B8443851
M. Wt: 200.24 g/mol
InChI Key: YTFOSSXNLZKAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Allyl-2-methoxy-[1,5]naphthyridine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-methoxy-8-prop-2-enyl-1,5-naphthyridine

InChI

InChI=1S/C12H12N2O/c1-3-4-9-7-8-13-10-5-6-11(15-2)14-12(9)10/h3,5-8H,1,4H2,2H3

InChI Key

YTFOSSXNLZKAAA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask charged with trifluoro-methanesulfonic acid 6-methoxy-[1,5]naphthyridin-4-yl ester (2.50 g, 8.11 mmol; prepared according to WO 2007/107965), allyltributyltin (3.11 mL, 1.25 eq.) and DMF (20 mL) was degassed with 1\12. LiCl (1.29 g, 3.75 eq.) and Pd(PPh3)4 (234 mg, 0.025 eq.) were added and the mixture was stirred at 100° C. for 2 h. After cooling to rt the mixture was poured into 10% aq. NH4OH and EA, the aq layer was extracted with EA and the combined org. layers were washed with water (2×) and brine, dried over MgSO4 and concentrated. The residue was purified by CC (Hept/EA 2:1) to afford the title intermediate as a yellow oil (1.59 g, 98% yield).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
234 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

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